molecular formula C27H36N2O5 B2776281 3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921524-45-0

3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2776281
CAS RN: 921524-45-0
M. Wt: 468.594
InChI Key: KMISCPIDVSTXMD-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C27H36N2O5 and its molecular weight is 468.594. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analogues

The synthesis of structurally complex molecules often aims to explore their pharmacological activities. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, showcases the methodology for creating analogues of known therapeutic agents to enhance their pharmacokinetic properties (Owton, Brunavs, Miles, Dobson, & Steggles, 1995). Similar synthetic strategies could be applied to the compound for the development of novel therapeutic agents.

Drug Development and SAR Studies

Structure-activity relationship (SAR) studies are pivotal in drug development, offering insights into the molecular framework necessary for biological activity. For example, investigations into the synthesis and activity of novel benzodiazepines demonstrate the significance of specific structural features for their action as serotonin-3 (5-HT3) receptor antagonists, a critical target for antiemetic drugs (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995). These studies underline the importance of detailed structural analysis in the design of compounds with potential therapeutic uses.

Antimicrobial and Antioxidant Activities

The exploration of new compounds for antimicrobial and antioxidant activities is a vital research area. A study on a new benzamide isolated from endophytic Streptomyces sp. revealed both antimicrobial and antioxidant properties (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015). Such findings highlight the potential of complex molecules in addressing resistance to current antimicrobial therapies and in providing oxidative stress mitigation strategies.

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-7-32-23-11-9-19(15-24(23)33-8-2)25(30)28-20-10-12-22-21(16-20)29(14-13-18(3)4)26(31)27(5,6)17-34-22/h9-12,15-16,18H,7-8,13-14,17H2,1-6H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISCPIDVSTXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.